molecular formula C11H18ClNO3S2 B1672343 2-Thiophenesulfonamide, 5-chloro-N-((1S)-2-ethyl-1-(hydroxymethyl)butyl)- CAS No. 443989-01-3

2-Thiophenesulfonamide, 5-chloro-N-((1S)-2-ethyl-1-(hydroxymethyl)butyl)-

Cat. No. B1672343
M. Wt: 311.9 g/mol
InChI Key: PYZFRRVBPNGCBX-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GSI-136 is a γ-Secretase Inhibitor. GSI-136 was developed by Wyeth (now a subsidiary of Pfizer) for AD treatment and evaluated in phase I clinical trials to determine its safety and tolerability in healthy subjects. The evaluation of this drug has been extended to other diseases. However, no information about the outcomes of the trials is presently available.

properties

CAS RN

443989-01-3

Product Name

2-Thiophenesulfonamide, 5-chloro-N-((1S)-2-ethyl-1-(hydroxymethyl)butyl)-

Molecular Formula

C11H18ClNO3S2

Molecular Weight

311.9 g/mol

IUPAC Name

5-chloro-N-[(2S)-3-ethyl-1-hydroxypentan-2-yl]thiophene-2-sulfonamide

InChI

InChI=1S/C11H18ClNO3S2/c1-3-8(4-2)9(7-14)13-18(15,16)11-6-5-10(12)17-11/h5-6,8-9,13-14H,3-4,7H2,1-2H3/t9-/m1/s1

InChI Key

PYZFRRVBPNGCBX-SECBINFHSA-N

Isomeric SMILES

CCC(CC)[C@@H](CO)NS(=O)(=O)C1=CC=C(S1)Cl

SMILES

CCC(CC)C(CO)NS(=O)(=O)C1=CC=C(S1)Cl

Canonical SMILES

CCC(CC)C(CO)NS(=O)(=O)C1=CC=C(S1)Cl

Appearance

Solid powder

Other CAS RN

443989-01-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

GSI-136;  GSI 136;  GSI136.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Thiophenesulfonamide, 5-chloro-N-((1S)-2-ethyl-1-(hydroxymethyl)butyl)-
Reactant of Route 2
2-Thiophenesulfonamide, 5-chloro-N-((1S)-2-ethyl-1-(hydroxymethyl)butyl)-
Reactant of Route 3
2-Thiophenesulfonamide, 5-chloro-N-((1S)-2-ethyl-1-(hydroxymethyl)butyl)-
Reactant of Route 4
2-Thiophenesulfonamide, 5-chloro-N-((1S)-2-ethyl-1-(hydroxymethyl)butyl)-
Reactant of Route 5
2-Thiophenesulfonamide, 5-chloro-N-((1S)-2-ethyl-1-(hydroxymethyl)butyl)-
Reactant of Route 6
2-Thiophenesulfonamide, 5-chloro-N-((1S)-2-ethyl-1-(hydroxymethyl)butyl)-

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